molecular formula C6H11ClO3S B1528797 2-Methyloxane-4-sulfonyl chloride CAS No. 1343340-46-4

2-Methyloxane-4-sulfonyl chloride

Cat. No.: B1528797
CAS No.: 1343340-46-4
M. Wt: 198.67 g/mol
InChI Key: VROGUTHTGWATKA-UHFFFAOYSA-N
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Description

2-Methyloxane-4-sulfonyl chloride is a useful research compound. Its molecular formula is C6H11ClO3S and its molecular weight is 198.67 g/mol. The purity is usually 95%.
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Mechanism of Action

The mechanism of action (MoA) of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect. This typically involves:

    Molecular Targets: These are specific molecules in the body that the compound interacts with, such as proteins, enzymes, or receptors. For example, a compound might bind to a receptor on the surface of a cell, triggering a series of intracellular events.

    Pathways Involved: These are the biological pathways that are modulated by the compound. This could include signaling pathways, metabolic pathways, or gene expression pathways. .

Comparison with Similar Compounds

When comparing a compound with similar ones, we look at both structural and functional similarities:

    Structural Similarity: Compounds that share a similar chemical structure. For instance, in the case of small molecules, this might involve comparing the arrangement of atoms and functional groups.

    Functional Similarity: Compounds that produce similar biological effects, even if their structures are different. .

List of Similar Compounds

Here are some examples of similar compounds based on structural and functional similarities:

Would you like more detailed information on any specific compound or comparison?

Properties

IUPAC Name

2-methyloxane-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3S/c1-5-4-6(2-3-10-5)11(7,8)9/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROGUTHTGWATKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyloxane-4-sulfonyl chloride
Reactant of Route 2
2-Methyloxane-4-sulfonyl chloride
Reactant of Route 3
2-Methyloxane-4-sulfonyl chloride
Reactant of Route 4
2-Methyloxane-4-sulfonyl chloride
Reactant of Route 5
2-Methyloxane-4-sulfonyl chloride
Reactant of Route 6
2-Methyloxane-4-sulfonyl chloride

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